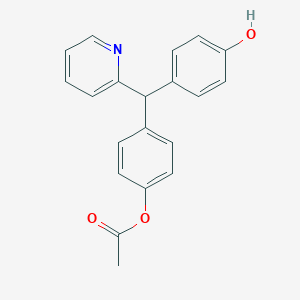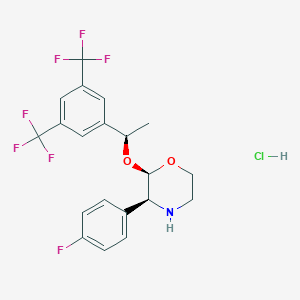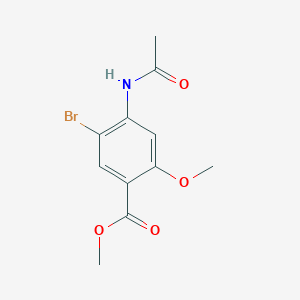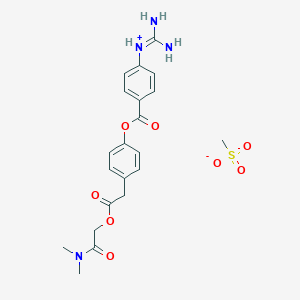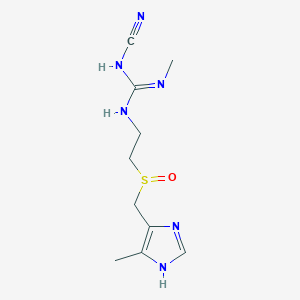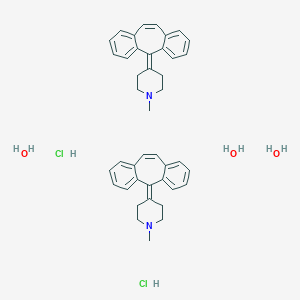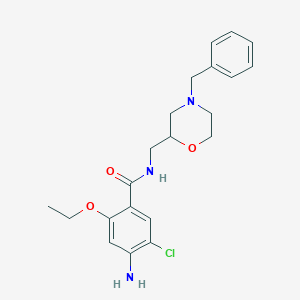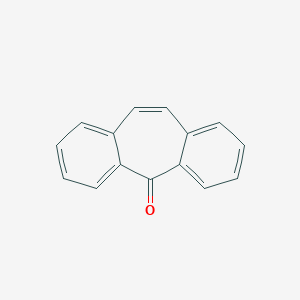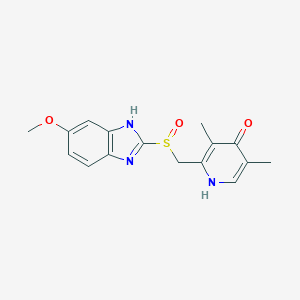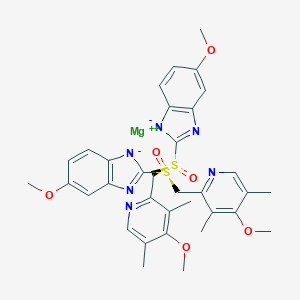
埃索美拉唑镁
描述
Omeprazole Magnesium is a proton pump inhibitor (PPI) used primarily to manage gastroesophageal reflux disease (GERD), reduce the risk of NSAID-associated gastric ulcers, and treat conditions causing gastric acid hypersecretion, such as Zollinger-Ellison syndrome . It is the S-isomer of omeprazole, which means it is a more active form of the racemic mixture of omeprazole .
作用机制
Target of Action
Esomeprazole magnesium, also known as Omeprazole magnesium, primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production. By inhibiting this enzyme, Esomeprazole effectively suppresses the secretion of gastric acid .
Mode of Action
Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding is irreversible and leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .
Biochemical Pathways
The primary biochemical pathway affected by Esomeprazole is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, Esomeprazole prevents the secretion of hydrogen ions into the stomach, which are a key component of gastric acid . This results in a decrease in gastric acidity, providing relief from conditions associated with excessive stomach acid production .
Pharmacokinetics
Esomeprazole is rapidly absorbed in the gastrointestinal tract after oral administration . The absolute bioavailability of a single 40 mg dose is 64%, and it increases to 89% with once-daily repeated dosing . It is primarily metabolized in the liver via CYP2C19 and to a lesser extent via 3A4 to hydroxy, desmethyl, and sulfone metabolites, all of which are inactive . About 80% of the drug is excreted in the urine, primarily as inactive metabolites .
Result of Action
The primary result of Esomeprazole’s action is the suppression of gastric acid secretion . This leads to a decrease in gastric acidity, providing effective relief from symptoms such as heartburn, regurgitation, and stomach pain associated with conditions like gastroesophageal reflux disease (GERD), gastric ulcers, and conditions causing gastric acid hypersecretion .
Action Environment
The action of Esomeprazole can be influenced by environmental factors such as the presence of food. For instance, when Esomeprazole is administered while fed, the peak plasma concentration time is delayed, and both the maximum concentration and area under the concentration-time curve are reduced . This suggests that the absorption and thus the efficacy of Esomeprazole can be affected by the presence of food in the stomach .
科学研究应用
Omeprazole Magnesium has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
The preparation of esomeprazole magnesium involves several steps:
Salt Formation: Esomeprazole sodium is prepared by reacting esomeprazole with sodium methoxide.
Salt Exchange: Esomeprazole sodium undergoes salt exchange with magnesium chloride in methanol to produce esomeprazole magnesium trihydrate.
Industrial Production Methods
In industrial settings, esomeprazole magnesium trihydrate is produced by dissolving esomeprazole potassium in water, adding a benign solvent, heating the solution, and slowly adding an inorganic magnesium salt water solution for salification. The solution is then heated to grow the grain, cooled to crystallize, and filtered to obtain the large-granularity esomeprazole magnesium trihydrate .
化学反应分析
Types of Reactions
Omeprazole Magnesium undergoes various chemical reactions, including:
Oxidation: Conversion of ufiprazole to esomeprazole.
Salt Formation: Reaction with sodium methoxide to form esomeprazole sodium.
Salt Exchange: Reaction with magnesium chloride to form esomeprazole magnesium trihydrate.
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidation step.
Sodium Methoxide: Used in the salt formation step.
Magnesium Chloride: Used in the salt exchange step.
Major Products
Esomeprazole Sodium: Intermediate product.
Esomeprazole Magnesium Trihydrate: Final product.
相似化合物的比较
Omeprazole Magnesium is compared with other proton pump inhibitors such as:
Omeprazole: Esomeprazole is the S-isomer of omeprazole and has been shown to inhibit acid secretion to a similar extent.
Pantoprazole: Similar efficacy in acid suppression.
Lansoprazole: Comparable in terms of clinical efficacy.
Dexlansoprazole: Another PPI with similar effects.
Rabeprazole: Also used for similar indications.
Omeprazole Magnesium is unique in that it is the first PPI to include only the active isomer, potentially leading to improved pharmacokinetic and pharmacodynamic characteristics .
属性
CAS 编号 |
161973-10-0 |
|---|---|
分子式 |
C34H36MgN6O6S2 |
分子量 |
713.1 g/mol |
IUPAC 名称 |
magnesium;5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |
InChI |
InChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2/t2*24-;/m11./s1 |
InChI 键 |
KWORUUGOSLYAGD-WLHYKHABSA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |
手性 SMILES |
CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |
规范 SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |
外观 |
Off-White to Beige Solid |
熔点 |
>169°C (dec.) |
Key on ui other cas no. |
217087-09-7 |
Pictograms |
Irritant |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
溶解度 |
Very slightly soluble in water |
同义词 |
Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


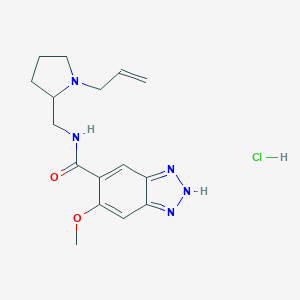
![8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B194729.png)
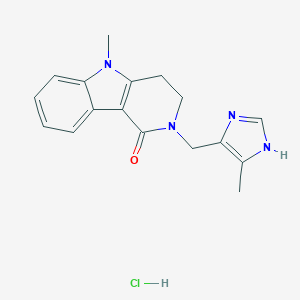
![(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one](/img/structure/B194743.png)
